molecular formula C22H24N4O2 B2651936 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1448044-57-2

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2651936
CAS No.: 1448044-57-2
M. Wt: 376.46
InChI Key: LFYSKBNOAYDFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively, linked via a methyl bridge to a 5-phenylisoxazole-3-carboxamide moiety. The cyclopentyl and cyclopropyl substituents introduce steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(19-13-21(28-25-19)16-6-2-1-3-7-16)23-14-17-12-20(15-10-11-15)26(24-17)18-8-4-5-9-18/h1-3,6-7,12-13,15,18H,4-5,8-11,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYSKBNOAYDFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C21_{21}H25_{25}N3_3O
  • Molecular Weight : Approximately 335.4 g/mol
  • Functional Groups : Includes isoxazole and pyrazole moieties, which are known for their diverse pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity : The compound has been shown to reduce inflammation by:
    • Decreasing edema and leukocyte migration.
    • Downregulating proinflammatory cytokines such as IL-6 and TNF-α.
    • Inhibiting NF-κB activation, a key transcription factor in inflammatory responses.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may inhibit specific enzyme pathways associated with cancer cell proliferation. Its structural components allow interaction with biological targets such as kinases or receptors involved in tumor growth .

In Vitro Studies

A series of in vitro assays have been performed to evaluate the biological activity of the compound against various cell lines. Key findings include:

Cell Line IC50 (µM) Effect
RKO60.70Significant inhibition of cell growth
PC-349.79High sensitivity to the compound
HeLa78.72Moderate inhibition observed

These results indicate that the compound exhibits potent cytotoxicity against human cancer cell lines, particularly RKO and PC-3 cells .

Case Studies

  • Study on Anti-inflammatory Properties :
    • A study demonstrated that this compound significantly reduced inflammatory markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Cytotoxicity Evaluation :
    • In an experimental setup involving five human tumor cell lines (RKO, A549, MCF7, PC3, and HeLa), the compound was tested for its cytotoxic effects using the MTS assay. The IC50 values were calculated, confirming its effectiveness in inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Methods : The target compound likely follows a carbodiimide (EDCI/HOBt)-mediated amide coupling protocol, similar to compounds in and . Yields for analogs range from 62% to 71%, influenced by steric and electronic effects of substituents.

Physicochemical and Spectroscopic Properties

  • Melting Points: Pyrazole carboxamides with halogen substituents (e.g., 3b and 3d in ) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (123–135°C), likely due to enhanced intermolecular interactions . The target compound’s melting point is unreported but may follow this trend.
  • Spectroscopy : The target compound’s ¹H-NMR would show distinct signals for cyclopentyl (δ ~1.5–2.5 ppm) and cyclopropyl (δ ~0.5–1.5 ppm) protons, differing from aryl-substituted analogs (e.g., 3a: δ 7.41–8.12 ppm for phenyl groups) .

Hydrogen Bonding and Crystal Packing

Compounds like 5a–c () and ML327 () utilize amide and hydroxyl groups for hydrogen bonding, critical for crystal packing and target recognition . The target compound’s amide group enables similar interactions, but steric effects from cyclopentyl/cyclopropyl substituents may limit hydrogen-bonding networks compared to less hindered analogs .

Q & A

Q. What are the standard synthetic routes for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide?

The synthesis typically involves multi-step protocols, including condensation reactions and carboxamide coupling. A common approach uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) under ambient conditions. These reagents facilitate the formation of the carboxamide bond between the pyrazole and isoxazole moieties .

Q. What spectroscopic techniques are used to characterize this compound?

Post-synthesis characterization relies on nuclear magnetic resonance (NMR) for structural elucidation (e.g., 1^1H-NMR, 13^{13}C-NMR), mass spectrometry (MS) for molecular weight confirmation, and elemental analysis to verify purity. For example, 1^1H-NMR signals at δ 2.65–2.66 ppm often indicate methyl groups adjacent to pyrazole rings .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Initial screening may focus on enzyme inhibition assays (e.g., kinase or protease targets) or cytotoxicity evaluations using cell lines. Protocols from analogous pyrazole-carboxamide derivatives suggest using in vitro models with IC50_{50} determination and dose-response curves .

Advanced Research Questions

Q. How can low yields in carboxamide coupling reactions be optimized?

Low yields may arise from inefficient activation of carboxylic acids. Strategies include:

  • Increasing the molar ratio of EDCI/HOBt (e.g., 1.5–2.0 equivalents relative to substrate).
  • Extending reaction times (e.g., 12–24 hours) or using alternative solvents like dichloromethane (DCM).
  • Purifying intermediates (e.g., via column chromatography) to remove byproducts .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may stem from assay variability, compound purity, or off-target effects. Mitigation steps include:

  • Validating purity via HPLC (>95%) and confirming structural integrity with 2D-NMR (e.g., HSQC, HMBC).
  • Replicating assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Performing in silico docking studies to identify potential binding site interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

SAR analysis requires systematic modification of substituents (e.g., cyclopentyl vs. cycloheptyl groups) and evaluation of bioactivity. Key steps include:

  • Synthesizing analogs with varied substituents on the pyrazole and isoxazole rings.
  • Using molecular modeling (e.g., DFT calculations or molecular dynamics) to predict steric/electronic effects.
  • Correlating in vitro activity data with structural changes to identify pharmacophores .

Methodological Considerations

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization in ethanol or ethyl acetate/n-hexane mixtures (e.g., 8:1 v/v) is effective for purifying carboxamide derivatives, as demonstrated in similar pyrazole-based compounds. Slow cooling (1–2°C/min) enhances crystal formation .

Q. How can stability issues during long-term storage be mitigated?

Stability studies suggest storing the compound under inert conditions (argon atmosphere) at –20°C in amber vials to prevent photodegradation. Lyophilization may improve shelf life for aqueous-sensitive derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.